molecular formula C14H18N2O5 B1666099 Aspartame CAS No. 22839-47-0

Aspartame

Cat. No.: B1666099
CAS No.: 22839-47-0
M. Wt: 294.30 g/mol
InChI Key: IAOZJIPTCAWIRG-QWRGUYRKSA-N
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Description

Aspartame is an artificial non-saccharide sweetener that is approximately 200 times sweeter than sucrose (table sugar). It is commonly used as a sugar substitute in various foods and beverages. Chemically, this compound is a methyl ester of the dipeptide composed of the amino acids aspartic acid and phenylalanine . It was first approved by the US Food and Drug Administration (FDA) in 1974 and is marketed under brand names such as NutraSweet, Equal, and Canderel .

Scientific Research Applications

Aspartame is a widely used artificial sweetener with applications in various food, beverage, and pharmaceutical products. It is a low-calorie alternative to sugar, প্রায় 200 times sweeter than sucrose, which makes it popular in diet foods and drinks .

This compound Safety Assessments

This compound has been the subject of numerous safety evaluations by various regulatory agencies worldwide . These assessments involve a comprehensive review of available scientific data, including toxicological studies, clinical trials, and post-market surveillance data, to determine whether this compound poses any health risks to consumers .

Clinical Studies
Clinical studies on adults, children, and infants have been conducted to assess the pharmacokinetics and potential toxicity of this compound . These studies often involve administering this compound in varying doses, sometimes higher than the acceptable daily intake (ADI), to evaluate its effects on different populations .
Some clinical studies have indicated adverse effects of this compound, particularly in individuals with neurological or psychiatric conditions, such as migraines, headaches, or unipolar depression . However, other studies have not found significant adverse effects .

In Vitro and In Vivo Studies
In vitro studies have revealed that this compound can alter scavenging mechanisms, increase lipid peroxidation, and enhance the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in erythrocytes, serum, and human neuroblastoma cells . These effects can potentially impact neutrophil adhesion, phagocytic activity, antibody titers, and soluble immune complexes in phagocytic and immune system cells .
Animal studies have shown that this compound administration during pregnancy can lead to reduced placental, maternal, and fetal weight, as well as umbilical cord length . Additionally, this compound has been found to have a stimulatory effect on angiogenesis in both in vitro and in vivo settings .

Genotoxicity and Mutagenicity Studies

The genotoxicity and mutagenicity of this compound have been evaluated through various in vitro and in vivo studies . Some studies have shown that this compound does not exhibit genotoxic or mutagenic effects in bacterial reverse mutation and in vivo murine micronucleus testing . However, other studies have reported conflicting results, with some indicating mutagenic effects in Ames assays and positive dose-dependent chromosome aberration tests .

Impact on Metabolic Pathways

Studies have investigated the impact of this compound on various metabolic pathways . One study found that this compound administration can lead to a decrease in most metabolites of the trans-sulfuration pathway in the liver, with increased levels of cysteine, homocysteine, S-adenosyl-homocysteine, and S-adenosyl-methionine . These metabolites are known to be toxic to the brain .

Effects on Offspring

A cohort study indicated that high this compound intake during pregnancy may increase the risk of developing asthma and allergic rhinitis in offspring . Animal studies have also shown that this compound administration during pregnancy can result in the rupture of interhemal membranes of the placenta, lysis of trophoblast cells, and increased vascular endothelial growth factor (VEGF) staining .

Carcinogenicity

IARC classified this compound as possibly carcinogenic to humans (Group 2B) based on limited evidence for cancer in humans .

Other Considerations

Oxidative Stress
Low levels of this compound administration (less than 40 mg/kg/day) have been linked to an increase in oxidative stress in the spinal cord . Similar effects of oxidative stress may occur in immune system cells, potentially altering innate and adaptive immunity and increasing cortisol levels, which may result in supplementary immunosuppression favoring the proliferation of malignant cells .

Apoptosis
this compound at low doses (up to 170 µM) has been shown to significantly alter the mRNA expression of apoptotic genes in HeLa cells, up-regulating the expression of the antiapoptotic gene Bcl-2 while down-regulating the expression of the tumor suppressor gene p53 and the apoptotic gene Bax . Higher doses of this compound (1–20 mM) significantly inhibited cell growth and induced apoptosis of HeLa cells upon incubation for 24–48 h .

Case Studies

Biological Activity

Aspartame, a low-calorie artificial sweetener, is widely used in various food products. Its safety and biological activity have been subjects of extensive research, particularly concerning its metabolic effects, potential health risks, and implications for diseases such as cancer. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition and Metabolism

This compound is composed of two amino acids: aspartic acid and phenylalanine , along with a methyl ester group. Upon ingestion, it is metabolized into its constituent amino acids and methanol, which is further metabolized to formaldehyde and formic acid. The metabolism of this compound can lead to increased plasma levels of phenylalanine, which may pose risks for individuals with phenylketonuria (PKU) but is generally considered safe for the broader population at typical consumption levels.

Oxidative Stress

Research indicates that this compound consumption can lead to oxidative stress. In animal studies, this compound administration resulted in increased levels of reactive oxygen species (ROS) and lipid peroxidation in various tissues, including the brain and liver. This oxidative stress can impair cellular functions and has been linked to various health issues:

  • Table 1: Effects of this compound on Oxidative Stress Markers
Study ReferenceAnimal ModelDose (mg/kg/day)Observed Effects
Rats250Increased oxidative stress markers in brain
Mice40Elevated lipid peroxidation in liver
Neuroblastoma cellsVariesIncreased ROS generation

Cancer Risk

The relationship between this compound intake and cancer risk has been investigated in several epidemiological studies. A notable cohort study involving over 100,000 participants found a significant association between high this compound consumption and increased risks for certain cancers, particularly breast cancer (HR = 1.22) and obesity-related cancers (HR = 1.15) . However, other studies have reported no significant associations with cancer risk .

  • Table 2: Cancer Risk Associated with this compound Consumption
Study ReferenceCancer TypeHazard Ratio (HR)Confidence Interval (CI)
Breast1.221.01 - 1.48
Stomach2.040.70 - 5.40
LiverLimited evidenceN/A

Neurological Impacts

Chronic exposure to this compound has been linked to alterations in neurotransmitter levels and receptor activity in the brain. Studies have shown that this compound can affect the density of muscarinic receptors and alter Na/K ATPase activity, which may influence cognitive functions and behavior .

  • Case Study: Chronic this compound Consumption in Rats

In a study conducted on male Sprague-Dawley rats receiving this compound for three months, significant increases in muscarinic cholinergic receptor densities were observed alongside behavioral changes, indicating potential neurochemical impacts from long-term consumption .

Immune System Effects

This compound has also been shown to impact immune function by altering the activity of immune cells such as neutrophils and lymphocytes. Research indicates that this compound can modify cytokine production and immune response markers, potentially leading to immunosuppression under certain conditions .

Q & A

Basic Research Questions

Q. What methodological criteria are essential for evaluating the reliability of aspartame safety studies?

High-quality studies require robust experimental designs (e.g., randomized controlled trials), proper control for confounding variables (e.g., diet, lifestyle), and accurate measurement of this compound exposure (e.g., direct quantification via biomarkers rather than proxies like artificially sweetened beverage consumption) . Regulatory evaluations, such as those by EFSA, emphasize systematic reviews of both published and unpublished data, transparency in addressing uncertainties (e.g., metabolic variability), and adherence to standardized risk assessment frameworks .

Q. What are the limitations of observational studies in assessing this compound's health effects?

Observational studies are prone to reverse causality (e.g., individuals switching to this compound after a diabetes diagnosis) and residual confounding (e.g., unmeasured lifestyle factors). Exposure misclassification is common when using indirect proxies (e.g., beverage consumption) instead of direct this compound quantification . To mitigate these issues, researchers should employ sensitivity analyses, stratified sampling, and triangulate findings with experimental data .

Q. How should exposure assessment studies for this compound be designed to ensure accurate intake estimates?

Key considerations include:

  • Sampling strategies : Use systematic sampling across diverse food categories (e.g., beverages, chewing gum) and geographic regions to capture variability in this compound levels .
  • Analytical methods : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify this compound concentrations, ensuring limits of detection (LOD) are below regulatory thresholds .
  • Population stratification : Collect data on subpopulations (e.g., diabetics, children) to assess differential exposure risks .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Record name ASPARTAME
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
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DSSTOX Substance ID

DTXSID0020107
Record name Aspartame
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Molecular Weight

294.30 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid
Record name ASPARTAME
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Aspartame
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Record name Aspartame
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Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature
Record name SID47193879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aspartame
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Mechanism of Action

180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms.
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Impurities

Diketopiperazine
Record name Aspartame
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Color/Form

Colorless needles from water, White crystalline powder from water or alcohol

CAS No.

22839-47-0
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Record name L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester
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Record name ASPARTAME
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Record name Aspartame
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Record name Aspartame
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Melting Point

about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C
Record name Aspartame
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Record name Aspartame
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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